

Technical Support Center: M7583 (Bintrafusp Alfa) Studies

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Compound of Interest

Compound Name: M7583

Cat. No.: B1574650

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with **M7583** (bintrafusp alfa).

Frequently Asked Questions (FAQs)

Q1: What is **M7583** (bintrafusp alfa) and what is its mechanism of action?

M7583, also known as bintrafusp alfa (formerly M7824), is a first-in-class bifunctional fusion protein.^{[1][2][3]} It is composed of the extracellular domain of the human transforming growth factor-beta (TGF- β) receptor II (a "TGF- β trap") fused to a human IgG1 monoclonal antibody that blocks the programmed death-ligand 1 (PD-L1).^{[1][3]} The dual mechanism is designed to simultaneously block the PD-1/PD-L1 immune checkpoint pathway and neutralize immunosuppressive TGF- β in the tumor microenvironment, thereby promoting anti-tumor immune responses.^{[3][4]}

Q2: What are the intended applications of **M7583**?

M7583 was developed as an immunotherapy for various solid tumors.^[5] Preclinical studies suggested potential efficacy in cancers where both the PD-L1 and TGF- β pathways are implicated in immune evasion, such as ovarian cancer, head and neck squamous cell carcinoma, and non-small cell lung cancer (NSCLC).^{[1][2][4]} Clinical trials have investigated its use in several advanced cancers, including biliary tract cancer (BTC), NSCLC, and cervical cancer.^{[6][7][8]}

Q3: Why have several **M7583** clinical trials failed to meet their primary endpoints?

Several high-profile clinical trials involving **M7583** have been discontinued because the drug did not demonstrate a significant improvement over existing treatments. For example, in a trial for non-small cell lung cancer, bintrafusp alfa did not outperform Keytruda (pembrolizumab).^[5]^[6] Similarly, trials in biliary tract cancer did not show a sufficient benefit when added to chemotherapy or as a monotherapy.^[7]^[9]^[10] The reasons for these failures are likely complex and multifactorial, but may include:

- The patient populations selected may not have been optimally stratified for biomarkers sensitive to dual pathway inhibition.
- The intricate tumor microenvironment in these advanced cancers may have additional resistance mechanisms that are not addressed by targeting only PD-L1 and TGF- β .
- The bifunctional nature of the molecule may not confer the expected synergistic benefit in all tumor types.

Q4: What are the known side effects or treatment-related adverse events associated with **M7583**?

In clinical trials, **M7583** has been reported to have a manageable safety profile.^[1]^[2] Common treatment-related adverse events (TRAEs) are generally consistent with those of other anti-PD-L1 and TGF- β inhibiting therapies.^[8] These can include immune-related adverse events such as pneumonitis, hepatitis, colitis, and endocrinopathies, as well as skin reactions and anemia mediated by TGF- β inhibition.^[8] In a Phase 1 trial in NSCLC, 29% of patients experienced grade 3 or higher TRAEs.^[1]

Interpreting Unexpected Results: Troubleshooting Guide

This guide addresses common unexpected outcomes in preclinical and in vitro studies involving **M7583**.

Scenario 1: No or low in vitro activity on tumor cell lines.

- Question: I am not observing the expected cytotoxic or growth-inhibitory effects of **M7583** on my cancer cell line. Why could this be?
- Possible Causes and Solutions:
 - Low PD-L1 Expression: The anti-PD-L1 component of **M7583** requires the presence of PD-L1 on the cell surface. Verify PD-L1 expression on your cell line using flow cytometry or western blotting. Consider using interferon-gamma (IFN- γ) to induce PD-L1 expression, as some tumor cells upregulate it in response to inflammatory signals. However, be aware that some cell lines have defects in the IFN signaling pathway (e.g., JAK1/JAK2 mutations) and may not upregulate PD-L1.[\[11\]](#)
 - Lack of Endogenous TGF- β Signaling: The TGF- β trap component will only have an effect if the cell line's growth or survival is dependent on autocrine or paracrine TGF- β signaling. Assess the levels of secreted TGF- β in your cell culture supernatant and the expression of TGF- β receptors on your cells.
 - Absence of Immune Cells: **M7583**'s primary mechanism is to enhance anti-tumor immunity. In a monoculture of tumor cells, the effects of blocking the PD-1/PD-L1 checkpoint will not be apparent. To observe the full effect, co-culture your tumor cells with immune cells (e.g., T cells, NK cells) is necessary. Studies have shown **M7583** can render urothelial carcinoma cell lines more susceptible to lysis by cytotoxic T lymphocytes and natural killer cells.[\[3\]](#)

Scenario 2: In vivo anti-tumor effect is weaker than expected.

- Question: In my syngeneic mouse model, **M7583** is not controlling tumor growth as effectively as published preclinical data suggests. What could be the issue?
- Possible Causes and Solutions:
 - Tumor Microenvironment (TME): The composition of the TME is critical. If the tumor is "cold" (i.e., has low infiltration of T cells), **M7583** may not be effective. Consider analyzing the immune cell infiltrate in your tumors. Combination therapies that increase T cell infiltration may be necessary.

- Dominant Immunosuppressive Pathways: Other immunosuppressive mechanisms beyond PD-L1 and TGF- β may be dominant in your model. For instance, the presence of regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs) could be limiting the efficacy.
- Model Selection: The choice of tumor model is crucial. Preclinical studies showing positive results with bintrafusp alfa in ovarian cancer models demonstrated a shift in the TME towards cytotoxicity and an increase in tumor-infiltrating CD8+ T cells and NK cells.^[4] Ensure your chosen model is appropriate and known to be responsive to checkpoint inhibition.

Scenario 3: Conflicting or paradoxical signaling results.

- Question: My results suggest that the two components of **M7583** may be having opposing effects. How do I interpret this?
- Possible Causes and Solutions:
 - Tumor-Intrinsic PD-L1 Signaling: Recent research has shown that PD-L1 itself can have tumor-intrinsic signaling functions, independent of its role in immune suppression.^[12] For example, PD-L1 has been implicated in promoting autophagy and resistance to EGFR inhibitors in lung cancer via the MAPK pathway.^[12] Blocking PD-L1 with **M7583** could therefore have unforeseen effects on tumor cell signaling.
 - TGF- β 's Dual Role: TGF- β can have both tumor-suppressing and tumor-promoting effects depending on the cellular context. In some contexts, inhibiting TGF- β could paradoxically remove a brake on proliferation. It is essential to characterize the role of TGF- β in your specific experimental system.
 - Bifunctional Molecule Complexity: The physical linkage of the two functional domains could lead to steric hindrance or altered binding kinetics compared to using two separate molecules. Consider control experiments using an anti-PD-L1 antibody and a separate TGF- β inhibitor to dissect the individual contributions.

Quantitative Data Summary

The following tables summarize key quantitative results from **M7583** clinical trials.

Table 1: Objective Response Rates (ORR) in **M7583** Clinical Trials

Cancer Type	Setting	Treatment	ORR	95% Confidence Interval	Source
NSCLC	Second-Line	M7583 (1200 mg)	25.0%	-	[1]
NSCLC (PD-L1+)	Second-Line	M7583 (1200 mg)	36.0%	-	[1]
NSCLC (PD-L1 High)	Second-Line	M7583 (1200 mg)	85.7%	-	[1]
Biliary Tract Cancer	Second-Line Monotherapy	M7583	10.1%	5.9% - 15.8%	[9] [10]
Head and Neck (SCCHN)	Heavily Pretreated	M7583	13%	4% - 29%	[2]

Experimental Protocols

Below are representative methodologies for key experiments involving **M7583**. These should be optimized for your specific experimental setup.

1. In Vitro Immune Cell Co-culture Assay

- Objective: To assess the ability of **M7583** to enhance T-cell mediated cytotoxicity of tumor cells.
- Methodology:
 - Cell Preparation: Culture target tumor cells to 80% confluency. Harvest and plate at a desired density in a 96-well plate. Isolate human or murine Pan-T cells from PBMCs or splenocytes, respectively, using negative selection kits.

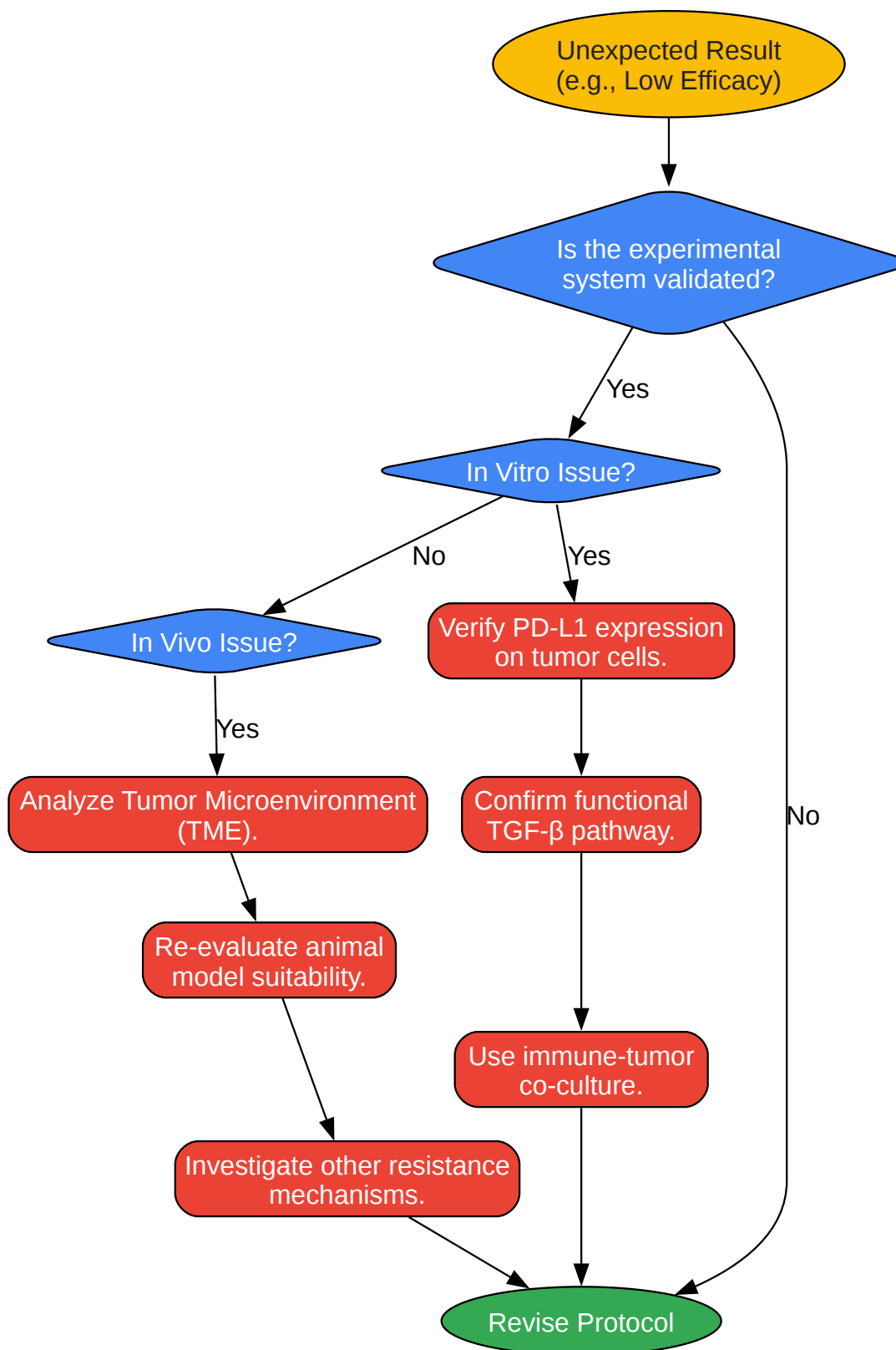
- Co-culture: Add activated T cells to the tumor cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
- Treatment: Add **M7583** at a range of concentrations (e.g., 0.1, 1, 10 µg/mL). Include appropriate controls: isotype control antibody, anti-PD-L1 antibody alone, and a TGF-β inhibitor alone.
- Incubation: Incubate the co-culture for 48-72 hours.
- Readout: Measure tumor cell lysis using a lactate dehydrogenase (LDH) release assay or a chromium-51 release assay. Alternatively, intracellular cytokine staining of T cells (e.g., for IFN-γ, TNF-α) can be performed by flow cytometry to assess T cell activation.

2. Syngeneic Mouse Tumor Model Study

- Objective: To evaluate the in vivo anti-tumor efficacy of **M7583**.
- Methodology:
 - Tumor Implantation: Subcutaneously inject a suitable number of tumor cells (e.g., 1×10^6) into the flank of immunocompetent syngeneic mice (e.g., C57BL/6 or BALB/c).
 - Tumor Growth Monitoring: Allow tumors to establish to a palpable size (e.g., 50-100 mm³). Measure tumor volume with calipers every 2-3 days.
 - Treatment Groups: Randomize mice into treatment groups (n=8-10 per group): Vehicle control, isotype control, **M7583** (e.g., at 10 mg/kg, administered intraperitoneally twice a week).
 - Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size. Euthanize mice and excise tumors for further analysis.
 - Analysis: Compare tumor growth curves between groups. Tumors can be dissociated for flow cytometric analysis of immune cell populations (CD8+ T cells, Tregs, MDSCs) or analyzed by immunohistochemistry.

Visualizations

Caption: Mechanism of action of **M7583** (bintrafusp alfa).



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Caption: Troubleshooting workflow for unexpected **M7583** results.

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